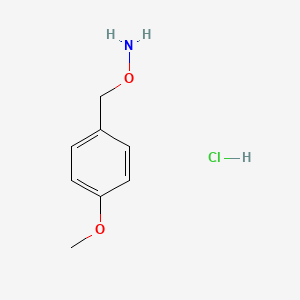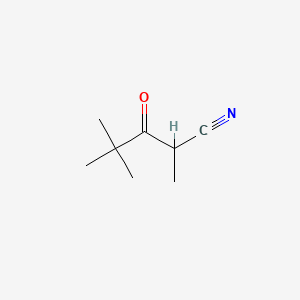
4-叔丁基苯甲腈
描述
Synthesis Analysis
4-tert-Butylbenzonitrile and its derivatives are synthesized through various chemical reactions, including aromatic nucleophilic substitution reactions. For instance, 4-tert-butylcatechol can undergo nucleophilic substitution with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide, leading to derivatives useful in the synthesis of polyamides with notable thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzonitrile derivatives has been extensively studied, revealing insights into their behavior in various environments. Studies on intramolecular charge transfer (ICT) demonstrate that certain derivatives exhibit dual fluorescence and efficient ICT, influenced by their molecular structure and solvent environment (Zachariasse et al., 2004).
Chemical Reactions and Properties
4-tert-Butylbenzonitrile undergoes several chemical reactions, contributing to its diverse properties. For example, nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage have been employed to synthesize aminobenzonitriles from arylindoles, demonstrating the compound's reactivity and utility in organic synthesis (Chen et al., 2018).
Physical Properties Analysis
The physical properties of 4-tert-Butylbenzonitrile derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their applications. Polyamides derived from 4-tert-butylcatechol show excellent solubility in polar solvents and high thermal stability, making them suitable for creating transparent, flexible films with significant industrial relevance (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of 4-tert-Butylbenzonitrile, such as reactivity towards nucleophiles and electrophiles, are central to its use in synthesis and material science. The compound's ability to participate in various chemical reactions, including those leading to the formation of polyamides and poly(amide-hydrazide)s, underscores its versatility and potential for creating novel materials (Hsiao et al., 1999).
科学研究应用
1. 环加成化学
- 区域选择性逆转:4-叔丁基苯甲腈参与 1,3-偶极环加成过程,在水溶液中表现出独特的行为。它有利于形成 4-取代的异恶唑啉,这与单取代烯烃反应中 5-取代区域异构体的典型优势形成对比 (Meyer 等人,1997 年)。
2. 聚合物化学
- 聚酰胺合成:研究表明,4-叔丁基苯甲腈的衍生物,如 4-叔丁基-1,2-双(4-羧基苯氧基)苯和 1,2-双(4-氨基苯氧基)-4-叔丁基苯,已用于合成各种聚酰胺。这些聚酰胺因其在极性溶剂中的溶解性、热稳定性和形成透明柔性薄膜的能力而著称 (Hsiao 等人,2000 年)。
3. 材料性能
- 荧光和电致变色性能:一项关于含有 4-叔丁基三苯胺基团的芳香聚酰胺的研究,该聚酰胺衍生自与 4-叔丁基苯甲腈相关的合成二羧酸,揭示了它们在有机溶剂中的溶解性、高玻璃化转变温度和独特的光致发光光谱。这项研究突出了它们在需要特定光学和电致变色性能的材料应用中的潜力 (Hsiao 等人,2010 年)。
4. 有机合成
- 2-氨基苯甲腈的合成:涉及叔丁基亚硝酸酯 (TBN) 介导的亚硝化和铁 (III) 催化的 C-C 键断裂的过程已被用于从 2-芳基吲哚制备 2-氨基苯甲腈,表明了一种合成包含与 4-叔丁基苯甲腈相关的结构的化合物的新方法 (Chen 等人,2018 年)。
5. 表面化学
- 芳基自由基反应:对包括 4-叔丁基在内的各种取代苯重氮化合物的电化学还原的研究,提供了对影响在表面上接枝层形成的空间效应的见解。这种理解对于表面化学和材料涂层中的应用至关重要 (Combellas 等人,2009 年)。
安全和危害
4-tert-Butylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
属性
IUPAC Name |
4-tert-butylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZURLNRIMKEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194945 | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4210-32-6 | |
| Record name | 4-(1,1-Dimethylethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y968PR6AS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of regioselectivity in nitrile oxide cycloadditions, and how does 4-tert-butylbenzonitrile typically behave?
A1: Regioselectivity in cycloadditions refers to the preferential formation of one regioisomer over another. In the case of nitrile oxide cycloadditions with monosubstituted dipolarophiles (like propiolamide), the reaction typically favors the formation of the 3,5-disubstituted cycloadduct over the 3,4-disubstituted isomer []. 4-tert-butylbenzonitrile, when converted to its corresponding nitrile oxide, generally follows this trend.
Q2: How does β-cyclodextrin influence the regioselectivity of cycloadditions involving 4-tert-butylbenzonitrile oxide?
A2: β-cyclodextrin can dramatically alter the regioselectivity of these reactions by acting as a molecular scaffold []. When the dipolarophile is attached to the β-cyclodextrin, it preassociates with the aromatic 4-tert-butylbenzonitrile oxide through host-guest complexation. This complexation controls the relative orientation of the reacting partners, favoring the formation of the 3,4-disubstituted isoxazole, effectively reversing the typical regioselectivity observed in the absence of the cyclodextrin [, ].
Q3: Beyond regioselectivity, how does β-cyclodextrin impact the rate of cycloaddition reactions with 4-tert-butylbenzonitrile oxide?
A3: The use of β-cyclodextrin not only reverses regioselectivity but also leads to significant rate enhancements in these cycloadditions []. The rate acceleration can be up to three orders of magnitude higher for the formation of the 3,4-disubstituted isoxazole, the regioisomer favored by the cyclodextrin. Interestingly, even the formation of the less-favored isomer experiences a rate increase, albeit to a lesser extent []. This suggests that the pre-organization of the reactants within the cyclodextrin cavity contributes significantly to the overall reaction rate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
